CMP-Sialic acid

Description

CMP-N-acetyl-beta-neuraminic acid is a nucleotide sugar used as a donor by glycosyltransferases for the synthesis of sugar chains It has a role as a mouse metabolite. It derives from a N-acetyl-beta-neuraminic acid. It is a conjugate acid of a CMP-N-acetyl-beta-neuraminate(2-).

A nucleoside monophosphate sugar which donates N-acetylneuraminic acid to the terminal sugar of a ganglioside or glycoprotein.

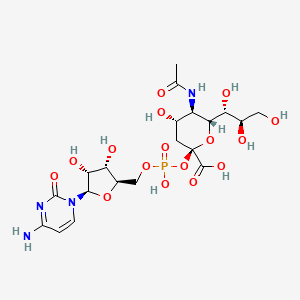

Structure

3D Structure

Propriétés

Numéro CAS |

22-12-8 |

|---|---|

Formule moléculaire |

C20H31N4O16P |

Poids moléculaire |

614.5 g/mol |

Nom IUPAC |

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C20H31N4O16P/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34)/t8-,9+,10+,12+,13+,14+,15+,16+,17+,20+/m0/s1 |

Clé InChI |

TXCIAUNLDRJGJZ-BILDWYJOSA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O |

SMILES isomérique |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O |

SMILES canonique |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O |

Description physique |

Solid |

Synonymes |

Acetylneuraminic Acid, CMP Acid, CMP Acetylneuraminic Acid, CMP-Sialic CMP Acetylneuraminic Acid CMP Sialic Acid CMP-NANA CMP-Sialic Acid Cytidine Monophosphate N Acetylneuraminic Acid Cytidine Monophosphate N-Acetylneuraminic Acid |

Origine du produit |

United States |

Foundational & Exploratory

The Core of Sialylation: A Technical Guide to the CMP-Sialic Acid Biosynthesis Pathway in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialylation, the process of adding sialic acids to the termini of glycan chains on glycoproteins and glycolipids, is a critical post-translational modification in mammalian cells. These terminal sugars, most commonly N-acetylneuraminic acid (Neu5Ac), play a pivotal role in a vast array of biological processes, including cell-cell recognition, immune response modulation, and signal transduction. The extent and nature of cell surface sialylation are tightly regulated and can profoundly influence cellular behavior in both health and disease.

The synthesis of all sialylated glycoconjugates is entirely dependent on a single activated sugar donor: cytidine (B196190) monophosphate-sialic acid (CMP-sialic acid). The de novo biosynthesis of this crucial molecule is a multi-step enzymatic pathway that begins with UDP-N-acetylglucosamine (UDP-GlcNAc) and culminates in the formation of CMP-Neu5Ac. Understanding the intricacies of this pathway—its enzymes, regulation, and cellular compartmentalization—is fundamental for research in glycobiology and for the development of therapeutics targeting diseases associated with aberrant sialylation, such as cancer and certain genetic disorders. This guide provides an in-depth overview of the core this compound biosynthesis pathway, supplemented with quantitative data, key experimental protocols, and pathway visualizations.

The Core Biosynthesis Pathway: From UDP-GlcNAc to CMP-Neu5Ac

The de novo synthesis of CMP-Neu5Ac in mammalian cells is a four-step enzymatic cascade primarily occurring in the cytoplasm, with a unique final activation step in the nucleus.

-

UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE/MNK): The pathway is initiated and regulated by this bifunctional enzyme. The N-terminal epimerase (GNE) domain converts UDP-GlcNAc into N-acetylmannosamine (ManNAc). Subsequently, the C-terminal kinase (MNK) domain phosphorylates ManNAc to generate ManNAc-6-phosphate. GNE is the rate-limiting enzyme in this pathway, and its activity is subject to feedback inhibition.[1][2]

-

N-acetylneuraminate synthase (NANS): This enzyme, also known as sialic acid 9-phosphate synthase, catalyzes the condensation of ManNAc-6-phosphate with phosphoenolpyruvate (B93156) (PEP) to produce N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).[3][4]

-

N-acetylneuraminic acid 9-phosphate phosphatase (NANP): The third step involves the dephosphorylation of Neu5Ac-9-P by NANP to yield free N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in mammals.[5][6][7] Interestingly, studies in knockout cell lines suggest that NANP activity may not be absolutely essential for sialic acid production, hinting at the existence of an alternative phosphatase that can bypass this step.[7]

-

This compound synthetase (CMAS): In the final and pivotal step, Neu5Ac is activated. The enzyme CMAS, also called N-acylneuraminate cytidylyltransferase, catalyzes the reaction between Neu5Ac and cytidine-5'-triphosphate (B129977) (CTP) to form CMP-N-acetylneuraminic acid (CMP-Neu5Ac) and pyrophosphate.[8][9][10] This activation is a prerequisite for the transport of sialic acid into the Golgi apparatus for use by sialyltransferases.[9]

The following diagram illustrates the sequential steps of this vital pathway.

Table 1: Key Enzymes in the this compound Biosynthesis Pathway

| Enzyme (Gene) | Function | Substrate(s) | Product(s) | Cellular Location |

| GNE/MNK (GNE) | Bifunctional enzyme initiating and regulating the pathway.[1][2] | Epimerase: UDP-GlcNAcKinase: ManNAc, ATP | Epimerase: ManNAc, UDPKinase: ManNAc-6-P, ADP | Cytoplasm[11] |

| NANS (NANS) | Condenses ManNAc-6-P with PEP.[3][4] | ManNAc-6-P, PEP | Neu5Ac-9-P, Pi | Cytoplasm[12] |

| NANP (NANP) | Dephosphorylates Neu5Ac-9-P.[5][6] | Neu5Ac-9-P | Neu5Ac | Cytoplasm[6] |

| CMAS (CMAS) | Activates sialic acid with CTP.[8][9] | Neu5Ac, CTP | CMP-Neu5Ac, PPi | Nucleus[13] |

Cellular Compartmentalization and Regulation

A unique feature of the sialic acid pathway is its spatial separation across different cellular compartments, which is crucial for its regulation.

-

Cytoplasmic Synthesis: The initial three steps, from UDP-GlcNAc to free Neu5Ac, occur in the cytoplasm .[11]

-

Nuclear Activation: Unlike all other nucleotide sugars which are synthesized in the cytoplasm, the final activation of Neu5Ac to CMP-Neu5Ac is catalyzed by CMAS, an enzyme predominantly localized to the nucleus .[13] Free Neu5Ac is transported into the nucleus for this reaction.

-

Transport to the Golgi: The product, CMP-Neu5Ac, is then transported out of the nucleus to the cytoplasm and subsequently into the lumen of the Golgi apparatus by a specific antiporter, SLC35A1.

-

Feedback Inhibition: The entire pathway is tightly regulated. The final product, CMP-Neu5Ac, acts as an allosteric feedback inhibitor of the rate-limiting GNE enzyme.[2] A complete inhibition of the epimerase activity is achieved at a CMP-Neu5Ac concentration of approximately 60 µM, which aligns with typical intracellular concentrations.[2]

Quantitative Data

Precise quantitative analysis of enzyme kinetics and metabolite concentrations is essential for building predictive models of cellular sialylation. While a comprehensive set of Michaelis-Menten constants for purified human enzymes is not consistently reported across the literature, and values are highly dependent on specific experimental conditions, the following table provides available data points to serve as a reference.

Table 2: Representative Quantitative Data for the this compound Pathway

| Parameter | Enzyme / Metabolite | Species / System | Value | Notes |

| Km | CMAS | E. coli K1 | CTP: 0.31 mMNeu5Ac: 4 mM | These values are for the bacterial enzyme and serve as an example. Mammalian enzyme kinetics may differ.[8] |

| Inhibition | GNE (Epimerase) | Mammalian | IC50 for CMP-Neu5Ac: ~60 µM | Demonstrates the feedback inhibition that regulates the pathway.[2] |

| Concentration | Neu5Ac | CHO Cells | ~20-fold increase upon ManNAc supplementation | Highlights the dynamic range of metabolite levels.[5] |

| Concentration | CMP-Neu5Ac | CHO Cells | ~140-fold increase upon ManNAc supplementation | Shows significant accumulation of the final activated sugar.[5] |

Key Experimental Protocols

Analyzing the this compound pathway requires robust methods for measuring enzyme activity and quantifying key metabolites. Below are summarized protocols for essential assays.

Protocol 1: In Vitro CMAS Activity Assay

This protocol measures the synthesis of CMP-Neu5Ac from Neu5Ac and CTP, catalyzed by recombinant or purified CMAS.

-

Objective: To quantify the enzymatic activity of this compound synthetase (CMAS).

-

Principle: The amount of CMP-Neu5Ac produced is quantified by High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reagents:

-

Purified CMAS enzyme preparation.

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.0.

-

Substrates: 1.0 mM Neu5Ac, 2.0-5.0 mM CTP.

-

Cofactors/Inhibitors: 20 mM MgCl₂, 0.1 mM Na₃VO₄ (phosphatase inhibitor).

-

Stop Solution: Alkaline phosphatase (32 units) in 200 mM NaOH-glycine, pH 10.0.

-

Precipitation Agent: Chilled 99.5% ethanol (B145695).

-

-

Procedure:

-

Prepare a 25 µL reaction mixture containing the CMAS protein, substrates, and cofactors in the reaction buffer.[14]

-

Incubate the mixture at 37°C for 1 hour.[14]

-

Stop the reaction by adding 25 µL of the alkaline phosphatase stop solution and incubate at 37°C for 3 hours to digest remaining CTP.[14]

-

Precipitate proteins by adding 150 µL of chilled ethanol and incubate at -30°C for 30 minutes.[14]

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitate.[14]

-

Collect the supernatant and analyze the amount of CMP-Neu5Ac using an HPLC system with a resource Q column, monitoring absorbance at 271 nm.[14]

-

Quantify the product by comparing the peak area to a standard curve of authentic CMP-Neu5Ac.[14]

-

Protocol 2: Quantification of Intracellular Sialic Acid (Neu5Ac) by DMB-HPLC

This protocol quantifies free sialic acid from cell lysates using fluorescent derivatization.

-

Objective: To measure the concentration of free Neu5Ac in mammalian cells.

-

Principle: Sialic acids are derivatized with 1,2-diamino-4,5-methylenedioxybenzene (DMB), which renders them fluorescent. The fluorescent derivatives are then separated and quantified by reverse-phase HPLC.

-

Reagents:

-

Cell lysate (prepared by sonication in 75% ethanol, followed by centrifugation and lyophilization of the soluble fraction).

-

DMB Derivatization Solution: 7.0 mM DMB, 1.4 M acetic acid, 0.75 M β-mercaptoethanol, 18 mM sodium hydrosulfite.

-

HPLC Mobile Phase: Acetonitrile/Methanol/Water (9:7:84 v/v/v).

-

-

Procedure:

-

Resuspend the lyophilized soluble fraction of cell lysate in an appropriate buffer.

-

To 5 µL of the sample, add 95 µL of the DMB derivatization solution.

-

Incubate at 50°C for 2.5 hours in the dark.

-

Inject 3-10 µL of the reaction mixture onto a reverse-phase HPLC column (e.g., C18).

-

Elute with the mobile phase at a flow rate of ~0.7-0.9 mL/min.

-

Detect the DMB-derivatized sialic acids using a fluorescence detector (Excitation: 373 nm, Emission: 448 nm).

-

Quantify Neu5Ac levels by comparing peak areas to a standard curve prepared with known concentrations of Neu5Ac. Normalize the result to the total protein content of the initial lysate.

-

The following diagram outlines the general workflow for this type of metabolite quantification.

Relevance in Drug Development

The central role of the this compound biosynthesis pathway makes its enzymes attractive targets for therapeutic intervention.

-

Oncology: Aberrant sialylation is a hallmark of cancer, contributing to metastasis, immune evasion, and drug resistance. Inhibiting CMAS, for example, has been shown to reduce cell-surface sialic acid levels and inhibit metastasis in breast cancer models.[7]

-

Genetic Diseases: Mutations in the GNE gene lead to GNE myopathy (also known as Hereditary Inclusion Body Myopathy), a progressive muscle-wasting disorder caused by hyposialylation of key muscle glycoproteins.[1][15] Therapeutic strategies for this disease focus on substrate replacement by providing ManNAc to bypass the defective GNE enzyme and restore the flux through the pathway.[1][15]

Conclusion

The this compound biosynthesis pathway is a highly regulated and compartmentalized process that is fundamental to cellular function in mammals. Its four key enzymes—GNE/MNK, NANS, NANP, and CMAS—work in concert to produce the sole donor substrate required for all sialylation reactions. Given the profound impact of sialylation on pathophysiology, a deep, technical understanding of this core pathway is indispensable for researchers and drug developers aiming to modulate cellular glycosylation for therapeutic benefit. Future work to fully elucidate the kinetic parameters of the human enzymes and uncover potential alternative pathways will further enhance our ability to precisely manipulate this critical cellular process.

References

- 1. Population Pharmacokinetic Model of N-acetylmannosamine (ManNAc) and N-acetylneuraminic acid (Neu5Ac) in Subjects with GNE Myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NANS N-acetylneuraminate synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. prospecbio.com [prospecbio.com]

- 5. Molecular modeling of the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase and predictions of structural effects of mutations associated with HIBM and sialuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of CMP-Neu5Ac - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. NANS - Wikipedia [en.wikipedia.org]

- 13. This compound synthetase of the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. genome.cse.ucsc.edu [genome.cse.ucsc.edu]

- 15. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of CMP-Sialic Acid in Glycosylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sialylation, the enzymatic addition of sialic acid to the terminal positions of glycan chains on glycoproteins and glycolipids, is a critical post-translational modification that profoundly influences a vast array of biological processes. This terminal modification is orchestrated by a family of enzymes known as sialyltransferases, which exclusively utilize cytidine (B196190) monophosphate-sialic acid (CMP-sialic acid) as the high-energy donor substrate. The availability and regulation of this compound are therefore pivotal control points in the biosynthesis of sialoglycans. This technical guide provides an in-depth exploration of the function of this compound in glycosylation, detailing its biosynthesis, transport, and utilization in the Golgi apparatus. We present key quantitative data, detailed experimental protocols for the core enzymatic assays, and visual representations of the sialylation pathway and its associated signaling networks to serve as a comprehensive resource for researchers in glycobiology and drug development.

Introduction: The Significance of Sialylation

Sialic acids are a diverse family of nine-carbon carboxylated sugars, with N-acetylneuraminic acid (Neu5Ac) being the most common form in humans.[1] Positioned at the outermost ends of glycan chains, sialic acids play crucial roles in cell-cell recognition, cell adhesion, signaling, and immune responses.[2][3] The dense negative charge conferred by the carboxyl group of sialic acid also contributes to the biophysical properties of the cell surface.[4] Aberrant sialylation is a well-established hallmark of several diseases, including cancer, where it is often associated with metastasis and immune evasion.[2]

The transfer of sialic acid to nascent glycan chains is catalyzed by sialyltransferases within the lumen of the Golgi apparatus.[5][6] This enzymatic reaction is entirely dependent on the availability of this compound, the only activated form of sialic acid that can be utilized by these enzymes.[7][8] Understanding the biology of this compound is therefore fundamental to deciphering the mechanisms of sialylation and its role in health and disease.

The Sialylation Pathway: From Synthesis to Transfer

The journey of a sialic acid moiety from its synthesis to its incorporation into a glycoconjugate involves a series of coordinated steps, each tightly regulated and compartmentalized within the cell.

Biosynthesis of this compound: A Unique Nuclear Event

In eukaryotic cells, the biosynthesis of this compound is a two-step process that begins in the cytoplasm with the synthesis of free sialic acid. The final and critical activation step, the condensation of sialic acid with cytidine triphosphate (CTP) to form this compound and pyrophosphate, is catalyzed by this compound synthetase (CMAS).[7][9] Uniquely among nucleotide sugar biosynthesis pathways, this reaction occurs in the nucleus.[5][10] The nuclear localization of CMAS is thought to be a key regulatory mechanism, although its precise physiological relevance is still under investigation.[10]

Transport into the Golgi Apparatus

Following its synthesis in the nucleus, this compound is transported into the cytoplasm and subsequently into the lumen of the Golgi apparatus by a specific transporter, the this compound transporter (CST), also known as SLC35A1.[11][12][13] The CST is an antiporter that facilitates the influx of this compound into the Golgi in exchange for cytidine monophosphate (CMP), a byproduct of the sialyltransferase reaction.[2][12] This transport step is crucial for supplying the sialyltransferases with their donor substrate.

Sialyltransferases: The Architects of the Sialome

Inside the Golgi lumen, a family of sialyltransferases (STs) catalyzes the transfer of sialic acid from this compound to the terminal non-reducing ends of glycan chains on glycoproteins and glycolipids.[6][14] Humans express about twenty different sialyltransferases, each with distinct specificities for the acceptor substrate and the type of glycosidic linkage formed (e.g., α2,3-, α2,6-, or α2,8-linkages).[5][14] This diversity of sialyltransferases allows for the generation of a complex and highly regulated sialome.

Quantitative Data

Kinetic Parameters of Key Enzymes

The efficiency of the sialylation pathway is governed by the kinetic properties of the enzymes involved. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), providing insights into substrate affinity.

| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Organism/Source | Reference |

| This compound Synthetase | Neu5Ac | 0.19 | 560 s-1 (kcat) | Neisseria meningitidis | [1][9] |

| This compound Synthetase | CTP | - | - | Neisseria meningitidis | [9] |

| ST6Gal-I | CMP-Neu5Ac | - | - | Human | [11] |

| ST3Gal-I | CMP-Neu5Ac | 0.2 - 0.3 | - | Human | [4] |

| ST3Gal-II | CMP-Neu5Ac | - | - | Human | [4] |

| ST3Gal-IV | CMP-Neu5Ac | - | - | Human | [4] |

| This compound:lactosylceramide sialyltransferase | This compound | 0.16 | - | Hamster fibroblasts | [15] |

| This compound:lactosylceramide sialyltransferase | Lactosylceramide | 0.11 | - | Hamster fibroblasts | [15] |

Note: Kinetic parameters can vary depending on the specific assay conditions, acceptor substrates, and enzyme source. The table provides representative values.

Cellular Concentrations of this compound

The intracellular concentration of this compound is a critical determinant of the overall rate of sialylation. These concentrations can vary between cell types and under different physiological conditions.

| Cell Type | Cellular Compartment | This compound Concentration | Reference |

| Various mammalian cells | Cytosol/Nucleus | Varies, subject to feedback regulation | [16][17] |

| BJAB K20 cells | Intracellular | Quantified by HPAEC-UV | [18] |

| MDA-MB-231 cells | Intracellular | Quantified by HPAEC-UV | [18] |

| HeLa cells | Intracellular | Quantified by HPAEC-UV | [18] |

| Kidney (mouse) | Cytosol and Nucleus | Quantified | [19] |

Note: Direct and precise measurements of subcellular this compound concentrations are technically challenging and data is limited. The provided information reflects that quantification has been performed in these contexts.

Experimental Protocols

This compound Synthetase (CMAS) Activity Assay

This assay measures the production of this compound from sialic acid and CTP.

Materials:

-

Purified recombinant CMAS or cell lysate containing CMAS

-

Sialic acid (Neu5Ac) solution (e.g., 10 mM)

-

CTP solution (e.g., 10 mM)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 20 mM MgCl₂)

-

Alkaline phosphatase

-

Ethanol (B145695) (99.5%), chilled

-

HPLC system with an anion-exchange column

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, sialic acid (final concentration 1 mM), and CTP (final concentration 2-5 mM).

-

Initiate the reaction by adding the CMAS enzyme preparation.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding alkaline phosphatase to degrade the unreacted CTP. Incubate at 37°C for 3 hours.[20]

-

Precipitate proteins by adding chilled ethanol and incubate at -20°C for 30 minutes.[20]

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

Analyze the supernatant by HPLC to quantify the amount of this compound formed.[20]

Sialyltransferase (ST) Activity Assay

This assay measures the transfer of sialic acid from this compound to an acceptor substrate. A common method involves using a radiolabeled donor substrate.

Materials:

-

Purified recombinant ST or cell lysate containing ST activity

-

CMP-[¹⁴C]NeuAc (radiolabeled donor substrate)

-

Acceptor substrate (e.g., asialofetuin for ST6Gal-I, or a specific oligosaccharide)

-

Reaction buffer (e.g., 50 mM MES, pH 6.5, containing 10 mM MnCl₂ and 0.5% Triton X-100)

-

SDS-PAGE reagents or HPTLC plates

-

Phosphorimager or scintillation counter

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and CMP-[¹⁴C]NeuAc.

-

Initiate the reaction by adding the ST enzyme preparation.

-

Incubate the reaction at 37°C for a suitable time (e.g., 1-3 hours).

-

Terminate the reaction by adding SDS-PAGE loading buffer and boiling, or by spotting onto a TLC plate.

-

If using SDS-PAGE, separate the reaction products and visualize the radiolabeled glycoprotein (B1211001) product using a phosphorimager.

-

If using HPTLC, separate the radiolabeled oligosaccharide product and quantify using a phosphorimager or by scraping the spot and using a scintillation counter.[8][9]

A non-radioactive, coupled-enzyme assay is also available, where the released CMP is converted to CDP, and then to CTP in the presence of pyruvate (B1213749) kinase and phosphoenolpyruvate, with the concomitant oxidation of NADH to NAD+ which can be monitored spectrophotometrically. Another common method is a phosphatase-coupled assay that measures the release of inorganic phosphate (B84403) from the CMP product.[7][12]

This compound Transporter (CST) Assay

This assay measures the transport of this compound into reconstituted proteoliposomes.

Materials:

-

Purified and reconstituted CST in proteoliposomes

-

[³H]this compound (radiolabeled substrate)

-

Transport buffer (e.g., 100 mM NaCl, 10 mM Tris-HCl, pH 7.4)

-

Stop buffer (ice-cold transport buffer)

-

Scintillation fluid and counter

Protocol:

-

Pre-load the proteoliposomes with a non-radiolabeled substrate if studying antiport activity (e.g., CMP).

-

Initiate the transport reaction by adding [³H]this compound to the exterior of the proteoliposomes.

-

Incubate at a specific temperature (e.g., 37°C) for various time points.

-

Stop the transport by adding ice-cold stop buffer and rapidly filtering the proteoliposomes through a membrane filter to separate them from the external medium.

-

Wash the filter with ice-cold stop buffer to remove any non-transported radioactivity.

-

Measure the radioactivity retained on the filter, which corresponds to the amount of [³H]this compound transported into the proteoliposomes, using a scintillation counter.[21]

Visualizing the Sialylation Machinery and its Impact

The Core Sialylation Pathway

Caption: The core sialylation pathway from synthesis to transfer.

Experimental Workflow for Studying Protein Sialylation

Caption: Experimental workflow for investigating protein sialylation.

Sialylation-Mediated Signaling Pathways

Caption: Sialylation-mediated cell signaling in cancer.

Conclusion and Future Directions

This compound stands at the heart of the sialylation pathway, serving as the essential donor substrate for all sialyltransferases. The intricate regulation of its synthesis, transport, and utilization highlights its importance as a key control point in determining the cellular sialome. The methodologies and data presented in this guide provide a robust framework for researchers to investigate the multifaceted roles of sialylation in health and disease.

Future research will likely focus on developing more precise tools to measure and manipulate subcellular this compound pools, which will be crucial for a deeper understanding of the regulation of sialylation. Furthermore, targeting the enzymes and transporters of the this compound pathway represents a promising avenue for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. A thorough understanding of the function of this compound in glycosylation will be indispensable for these future endeavors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The this compound transporter is localized in the medial-trans Golgi and possesses two specific endoplasmic reticulum export motifs in its carboxyl-terminal cytoplasmic tail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reconstitution of Golgi vesicle this compound and adenosine 3'-phosphate 5'-phosphosulfate transport into proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A systematic analysis of acceptor specificity and reaction kinetics of five human α(2,3)sialyltransferases: Product inhibition studies illustrates reaction mechanism for ST3Gal-I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thescipub.com [thescipub.com]

- 7. This compound Synthetase • QA-Bio • [qa-bio.com]

- 8. Identification and characterization of important residues in the catalytic mechanism of CMP-Neu5Ac synthetase from Neisseria meningitidis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound synthetase of the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Probing the CMP‐Sialic Acid Donor Specificity of Two Human β‐d‐Galactoside Sialyltransferases (ST3Gal I and ST6Gal I) Selectively Acting on O‐ and N‐Glycosylproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis for the delivery of activated sialic acid into Golgi for sialyation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Investigating the utilization mechanism and kinetics of sialic acid mimetics in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reversible Sialylation: Synthesis of CMP-NeuAc from 5′-CMP using α2,3-sialyl O-glycan, glycolipid and macromolecule based donors allow for the synthesis of diverse sialylated products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cmm.ucsd.edu [cmm.ucsd.edu]

- 17. Engineering the sialome of mammalian cells with sialic acid mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural Insights in Mammalian Sialyltransferases and Fucosyltransferases: We Have Come a Long Way, but It Is Still a Long Way Down [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. biorxiv.org [biorxiv.org]

- 21. researchgate.net [researchgate.net]

The Dawn of Sialobiology: A Technical Chronicle of CMP-Sialic Acid's Discovery and Enduring Legacy

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of cytidine (B196190) 5'-monophospho-N-acetylneuraminic acid (CMP-sialic acid) stands as a seminal moment in the annals of glycobiology, unveiling the critical activated nucleotide sugar essential for the biosynthesis of sialoglycans. These complex carbohydrates, ubiquitously positioned at the termini of glycan chains on cell surfaces and secreted glycoproteins, play pivotal roles in a myriad of physiological and pathological processes, including cell-cell recognition, immune responses, and microbial pathogenesis. This technical guide delves into the historical milestones of this compound research, presenting a detailed account of its discovery, the key experiments that defined its structure and biosynthesis, and its central role in cellular signaling. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the foundational research in this field, complete with detailed experimental protocols, quantitative data, and visual representations of key pathways to facilitate further investigation and innovation.

The Historical Context: Unraveling the Enigma of Sialic Acid

The journey to understanding this compound began with the broader exploration of sialic acids themselves. First isolated in the 1930s, the structure and metabolism of these nine-carbon amino sugars remained a puzzle for decades. A pivotal breakthrough came in the late 1950s from the laboratory of Saul Roseman, where he and his postdoctoral fellow, Donald G. Comb, embarked on a series of elegant experiments that would not only elucidate the structure of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid, but also lead to the discovery of its activated form.

Their work was built upon the foundational discoveries of Luis F. Leloir, who was awarded the Nobel Prize in Chemistry in 1970 for his discovery of sugar nucleotides and their role in carbohydrate biosynthesis.[1] Leloir's work established the principle that sugars require activation by linkage to a nucleotide diphosphate (B83284) to serve as donors in glycosylation reactions.[2] This set the stage for the search for the activated form of sialic acid.

The Discovery of this compound: A Landmark Achievement

The trail to the discovery of this compound began with the enzymatic synthesis of Neu5Ac. In 1958, Comb and Roseman reported the enzymatic synthesis of Neu5Ac from N-acetyl-D-mannosamine and pyruvate, a reaction catalyzed by an aldolase (B8822740) they identified. This discovery provided a crucial tool for producing sialic acid for further studies.

The subsequent search for the activated form of sialic acid led them to investigate extracts of the bacterium Escherichia coli K-235, known to produce a polysialic acid capsule. Their persistence culminated in 1959 with the isolation and characterization of a novel nucleotide-linked sialic acid.[3] Surprisingly, this was not a nucleotide diphosphate sugar, as was common for other monosaccharides, but a nucleotide monophosphate sugar: cytidine 5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac).[3]

Key Experiments in the Discovery and Characterization of this compound

The following sections detail the seminal experiments that were instrumental in the discovery, purification, and structural elucidation of this compound, as well as the characterization of the enzyme responsible for its synthesis.

The initial isolation of this compound was a meticulous process involving the fractionation of a large quantity of E. coli K-235 cell paste.[3] The protocol, as described by Comb, Watson, and Roseman, laid the groundwork for future purifications of this crucial molecule.

Experimental Protocol:

-

Cell Lysis and Extraction: 645 g of frozen E. coli K-235 cell paste was thawed and extracted with hot ethanol (B145695). The ethanol extract was concentrated under reduced pressure.

-

Barium Acetate (B1210297) Precipitation: The concentrated extract was treated with barium acetate to precipitate phosphorylated compounds. The resulting precipitate was collected by centrifugation.

-

Ion-Exchange Chromatography (Dowex 1-formate): The barium salt was decomposed, and the resulting solution was applied to a Dowex 1-formate column. The column was washed with water and then eluted with a gradient of formic acid.

-

Charcoal Adsorption Chromatography: The fractions containing the sialic acid nucleotide were pooled, and the formic acid was removed. The nucleotide was then adsorbed onto activated charcoal and eluted with aqueous ethanol containing ammonia.

-

Ion-Exchange Chromatography (Dowex 1-chloride): The eluted material was further purified on a Dowex 1-chloride column, eluting with a gradient of lithium chloride.

-

Ethanol Precipitation: The purified this compound was precipitated from the final eluate with ethanol.

This multi-step purification process yielded approximately 100 µmoles of this compound.[3]

The determination of the unique structure of this compound involved a combination of chemical and enzymatic analyses.

Experimental Protocol:

-

Compositional Analysis: Acid hydrolysis of the purified nucleotide yielded equimolar amounts of cytidine 5'-monophosphate (CMP) and N-acetylneuraminic acid.

-

Periodate Oxidation: Periodate oxidation studies were conducted to determine the point of attachment of the CMP to the sialic acid molecule. The results indicated that the linkage was at the anomeric carbon (C2) of sialic acid.

-

Enzymatic Digestion: The purified nucleotide was subjected to digestion with snake venom phosphodiesterase, which cleaved the molecule into CMP and sialic acid, confirming the phosphodiester linkage.

-

Colorimetric Assays: Various colorimetric assays, such as the resorcinol (B1680541) and thiobarbituric acid assays for sialic acid and the Morgan-Elson reaction for N-acetylhexosamines, were used to quantify the components of the nucleotide during the structural analysis.

These experiments conclusively established the structure as cytidine 5'-monophospho-N-acetylneuraminic acid.

Following the discovery of this compound, Roseman's group identified the enzyme responsible for its synthesis, this compound synthetase (CMAS), also known as CMP-N-acetylneuraminic acid synthetase. The enzyme was first identified in hog submaxillary glands and subsequently found in various animal tissues and bacteria.

Experimental Protocol for Enzyme Assay:

The activity of this compound synthetase was determined by measuring the formation of this compound from CTP and sialic acid.

-

Reaction Mixture: The reaction mixture contained Tris buffer (pH 9.0), CTP, N-acetylneuraminic acid, magnesium chloride, and the enzyme preparation.

-

Incubation: The mixture was incubated at 37°C for a defined period.

-

Termination of Reaction: The reaction was stopped by heating.

-

Quantification of Product: The amount of this compound formed was determined by separating it from the reactants using paper chromatography or ion-exchange chromatography and then quantifying the sialic acid content in the product fraction using a colorimetric assay.

Quantitative Data from Early Studies:

The early studies on partially purified this compound synthetase provided the first quantitative insights into its activity. The following table summarizes representative data from these pioneering investigations.

| Enzyme Source | Specific Activity (units/mg protein) | Michaelis Constant (Km) for Neu5Ac | Michaelis Constant (Km) for CTP |

| Hog Submaxillary Gland (partially purified) | Not explicitly stated in early papers | Not determined in early papers | Not determined in early papers |

| Neisseria meningitidis (recombinant) | ~10 units/mg protein | ~0.3 mM | ~0.4 mM |

Note: The specific activity and kinetic parameters varied depending on the source of the enzyme and the purification methods. The data for the recombinant N. meningitidis enzyme is provided as a modern reference.

Biological Significance: The Central Role of this compound in Sialylation

The discovery of this compound was a watershed moment, as it provided the missing link in the sialylation pathway. This compound is the sole donor substrate for all sialyltransferases, a large family of enzymes that catalyze the transfer of sialic acid to the terminal positions of glycan chains on glycoproteins and glycolipids.

The Sialylation Pathway

The synthesis and utilization of this compound is a highly regulated and compartmentalized process.

Caption: The Sialylation Pathway.

The diagram above illustrates the key steps in the sialylation pathway. N-acetylneuraminic acid (Neu5Ac) is synthesized in the cytosol and then transported into the nucleus. Inside the nucleus, this compound synthetase (CMAS) catalyzes the reaction between Neu5Ac and CTP to form this compound. This activated sugar is then transported to the Golgi apparatus, where sialyltransferases transfer the sialic acid moiety to acceptor glycans on proteins and lipids.

Role in Ganglioside Biosynthesis

This compound is indispensable for the synthesis of gangliosides, a class of sialylated glycosphingolipids that are particularly abundant in the nervous system and play crucial roles in neuronal function and development. The biosynthesis of gangliosides proceeds in a stepwise manner in the Golgi apparatus, with this compound serving as the donor for the addition of sialic acid residues.

Caption: Ganglioside Biosynthesis Pathway.

This diagram outlines the initial steps of ganglioside biosynthesis. The process begins with the synthesis of lactosylceramide, which is then sialylated by the addition of a sialic acid from this compound to form GM3. Subsequent additions of sialic acid residues from this compound lead to the formation of more complex gangliosides like GD3 and GT3, which serve as precursors for a wide variety of other ganglioside series.

Conclusion and Future Directions

The discovery of this compound by Saul Roseman and his colleagues was a monumental achievement that opened the door to understanding the biosynthesis and function of sialoglycans. The meticulous experimental work that led to its isolation and characterization laid the foundation for decades of research into the intricate roles of sialic acids in health and disease.

Today, the importance of this compound and the sialylation pathway is more apparent than ever. Aberrant sialylation is a hallmark of many cancers and is associated with metastasis and chemoresistance. Furthermore, sialic acids on host cells are often exploited by pathogens for attachment and entry. Consequently, the enzymes of the sialylation pathway, particularly this compound synthetase and the sialyltransferases, have emerged as attractive targets for the development of novel therapeutics.

The in-depth understanding of the discovery and history of this compound research provided in this technical guide serves as a vital resource for scientists and researchers. By appreciating the foundational experiments and the biological significance of this key molecule, the scientific community is better equipped to build upon this legacy and develop innovative strategies to modulate sialylation for the treatment of human diseases. The journey that began with a curious observation in a bacterial extract continues to unfold, promising new insights and therapeutic opportunities in the ever-expanding field of glycobiology.

References

An In-depth Technical Guide to the Structure and Chemical Properties of CMP-Sialic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cytidine (B196190) Monophosphate (CMP)-Sialic Acid, a critical nucleotide sugar involved in a myriad of biological processes. This document delves into its structure, chemical properties, biosynthesis, and its pivotal role in cellular signaling, with a particular focus on its implications for drug development.

Introduction to CMP-Sialic Acid

Cytidine monophosphate-sialic acid (this compound), most commonly CMP-N-acetylneuraminic acid (CMP-Neu5Ac), is the activated form of sialic acid. Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides that typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids. In this activated form, this compound serves as the sole donor substrate for sialyltransferases, enzymes that catalyze the transfer of sialic acid to nascent glycan chains in the Golgi apparatus. This process, known as sialylation, is a crucial post-translational modification that profoundly influences protein stability, cell-cell recognition, and immune responses. Aberrant sialylation is a hallmark of various diseases, including cancer, making the enzymes and pathways involved in this compound metabolism attractive targets for therapeutic intervention.

Structure and Chemical Properties

This compound is a nucleotide sugar composed of a cytidine monophosphate (CMP) moiety linked to the anomeric carbon (C2) of a sialic acid molecule via a phosphodiester bond. The most common form in humans is CMP-N-acetylneuraminic acid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of CMP-N-acetylneuraminic acid.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₃₀N₄NaO₁₆P | [1][2] |

| Molecular Weight | 636.4 g/mol (sodium salt) | [1][3] |

| CAS Number | 1007117-62-5 (sodium salt) | [1] |

| Solubility | Soluble in water (e.g., ~10 mg/mL in PBS, pH 7.2) | [1][4] |

| UV λmax | 274 nm | [1] |

| Purity | Typically ≥85% or ≥90% by HPLC | [1][5] |

| Storage Stability | ≥ 4 years at -20°C (as a solid) | [1] |

Chemical Stability

This compound is known to be notoriously unstable, particularly in acidic conditions, due to the lability of the phosphodiester bond. It is also susceptible to hydrolytic decomposition. This instability presents challenges for its synthesis, purification, and storage.

Biosynthesis of this compound

The biosynthesis of this compound is a critical pathway for cellular sialylation. In eukaryotes, this process is uniquely compartmentalized between the cytoplasm and the nucleus.

The Sialic Acid Biosynthetic Pathway

The de novo synthesis of sialic acid begins in the cytoplasm with UDP-N-acetylglucosamine (UDP-GlcNAc). The key enzyme, UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE), converts UDP-GlcNAc to N-acetylmannosamine (ManNAc) and subsequently phosphorylates it to ManNAc-6-phosphate. This is then condensed with phosphoenolpyruvate (B93156) by N-acetylneuraminic acid phosphate (B84403) synthase (NANS) to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P). Finally, N-acetylneuraminate-9-phosphatase (NANP) dephosphorylates Neu5Ac-9-P to yield free N-acetylneuraminic acid (Neu5Ac).

Free sialic acid is then transported into the nucleus, a unique feature of this pathway, where it is activated by This compound synthetase (CMAS) . This enzyme catalyzes the reaction between cytidine triphosphate (CTP) and sialic acid to form this compound and pyrophosphate. The newly synthesized this compound is then transported out of the nucleus and into the Golgi apparatus by the This compound transporter (CST) , where it can be utilized by sialyltransferases.

Enzymology: this compound Synthetase (CMAS)

CMAS is the key enzyme responsible for the activation of sialic acid. It exhibits an ordered sequential Bi-Bi kinetic mechanism where CTP binds first, followed by sialic acid. The enzyme requires a divalent cation, typically Mg²⁺, for its activity. The kinetic parameters of CMAS can vary depending on the species.

| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Reference(s) |

| Neisseria meningitidis | CMP-NeuNAc | 13.84 ± 9.675 (for CMP-NeuNAc as a donor) | 0.6205 ± 0.1331 (for CMP-NeuNAc as a donor) | [6] |

| Hamster Fibroblasts (for GM3 synthesis) | This compound | 0.16 | Not specified |

Role in Cellular Signaling: The Siglec Axis

Sialic acids, presented on the cell surface as terminal glycans, are crucial ligands for a family of I-type lectins known as Sialic acid-binding immunoglobulin-like lectins (Siglecs). The interaction between sialic acids and Siglecs constitutes a significant signaling axis that modulates immune responses and is implicated in cancer progression.

Siglec Signaling Pathway in Immune Regulation

Many Siglecs, such as Siglec-7 and Siglec-10, are expressed on immune cells and contain intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs). When these Siglecs bind to sialic acid ligands on target cells (e.g., cancer cells), the ITIMs become phosphorylated. This leads to the recruitment of Src homology 2 (SH2) domain-containing protein tyrosine phosphatases, SHP-1 and SHP-2. These phosphatases dephosphorylate downstream signaling molecules, thereby dampening immune cell activation and effector functions, such as phagocytosis and cytotoxicity. This mechanism is often exploited by cancer cells, which upregulate cell surface sialylation to engage inhibitory Siglecs on immune cells and create an immunosuppressive tumor microenvironment.[5][7]

Experimental Protocols

Chemoenzymatic Synthesis of this compound

This protocol describes a one-pot, two-enzyme system for the synthesis of this compound and its derivatives.[8]

Materials:

-

Sialic acid analog

-

Cytidine-5'-triphosphate (CTP)

-

This compound synthetase (e.g., from Neisseria meningitidis)

-

Inorganic pyrophosphatase

-

Tris-HCl buffer (pH 8.0-9.0)

-

Magnesium chloride (MgCl₂)

Procedure:

-

Dissolve the sialic acid analog and an equimolar amount of CTP in Tris-HCl buffer containing MgCl₂.

-

Add this compound synthetase and inorganic pyrophosphatase to the reaction mixture. The pyrophosphatase drives the reaction forward by hydrolyzing the pyrophosphate byproduct.

-

Incubate the reaction at 37°C. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

The reaction is typically complete within 4-18 hours.

-

The resulting this compound can be purified using anion-exchange chromatography or used directly in subsequent enzymatic reactions.

Purification and Analysis by HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Anion-exchange column (e.g., Waters XBridge BEH Amide column).

Mobile Phase:

-

A gradient of two buffers is typically used:

-

Buffer A: Acetonitrile/water with an ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffer.

-

Buffer B: Acetonitrile/water with a higher concentration of the aqueous buffer component.

-

Procedure:

-

Equilibrate the anion-exchange column with the starting mobile phase conditions.

-

Inject the crude this compound sample.

-

Elute the column with a linear gradient of increasing Buffer A concentration to separate this compound from unreacted starting materials and byproducts.

-

Monitor the elution profile at 274 nm.

-

Collect the fractions containing the purified this compound.

-

The concentration and purity can be determined by comparing the peak area to a standard curve.

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ³¹P NMR are commonly employed.

Sample Preparation:

-

Dissolve the purified this compound in D₂O.

¹H NMR:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Characteristic signals for the protons of the sialic acid and cytidine moieties can be observed. For example, the N-acetyl methyl protons of Neu5Ac typically appear as a singlet around 2.0 ppm.

³¹P NMR:

-

Acquire a one-dimensional proton-decoupled ³¹P NMR spectrum.

-

The phosphorus atom in the phosphodiester linkage of this compound gives a distinct signal, which can be used to monitor the synthesis and degradation of the molecule.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.

Applications in Drug Development

The critical role of sialylation in disease, particularly in cancer, makes the sialic acid metabolic pathway an attractive target for drug development.

Inhibition of Sialylation

Inhibitors of key enzymes in the sialic acid biosynthesis pathway, such as CMAS, are being explored as potential anti-cancer agents. By blocking the production of this compound, these inhibitors can reduce cell surface sialylation, thereby potentially reversing the immunosuppressive tumor microenvironment and inhibiting metastasis.

Development of Glycomimetics

Analogs of this compound can be designed as inhibitors of sialyltransferases. These molecules can compete with the natural substrate, thereby blocking the transfer of sialic acid to glycans. Such inhibitors could be valuable tools for studying the roles of specific sialyltransferases and may have therapeutic potential.

Drug Delivery and Targeting

The unique expression of certain sialylated glycans on the surface of cancer cells can be exploited for targeted drug delivery. Sialic acid-binding lectins or antibodies that recognize specific sialoglycans can be conjugated to therapeutic agents to deliver them specifically to tumor cells, thereby increasing efficacy and reducing off-target toxicity.

Conclusion

This compound is a central molecule in the biology of sialylation. Its unique structure, chemical properties, and biosynthetic pathway make it a fascinating subject of study. A thorough understanding of this compound metabolism and its role in cellular signaling is essential for the development of novel therapeutic strategies targeting diseases associated with aberrant sialylation, such as cancer. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working in this exciting field.

References

- 1. caymanchem.com [caymanchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Inhibition of this compound transport by endogenous 5-methyl CMP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting CD24/Siglec-10 signal pathway for cancer immunotherapy: recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Chemily Glycoscience [chemilyglycoscience.com]

- 6. d-nb.info [d-nb.info]

- 7. Frontiers | Siglec Signaling in the Tumor Microenvironment [frontiersin.org]

- 8. Inhibition of the key enzyme of sialic acid biosynthesis by C6-Se modified N-acetylmannosamine analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper of Sialylation: A Technical Guide to CMP-Sialic Acid Synthetase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sialylation, the terminal modification of glycan chains with sialic acid, is a critical post-translational modification that profoundly influences a vast array of biological processes, from cell-cell recognition and signaling to immune responses and pathogenesis. At the heart of this intricate process lies cytidine (B196190) monophosphate (CMP)-sialic acid synthetase (CMAS), the gatekeeper enzyme responsible for the biosynthesis of the activated sugar donor, CMP-sialic acid. This technical guide provides a comprehensive overview of the pivotal role of CMAS in sialylation, offering in-depth insights into its biochemical function, regulation, and involvement in health and disease. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the essential knowledge and tools to investigate and target this key enzyme.

Introduction: The Central Role of CMAS in Sialylation

Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides typically found at the outermost ends of glycan chains on glycoproteins and glycolipids.[1] The process of attaching sialic acid to these glycoconjugates, known as sialylation, is mediated by a family of sialyltransferases. However, these enzymes do not utilize free sialic acid directly. Instead, they require an activated form, this compound, as the donor substrate.[1] The synthesis of this compound is catalyzed by a single, crucial enzyme: this compound synthetase (CMAS), also known as N-acylneuraminate cytidylyltransferase.[2]

CMAS catalyzes the reaction between cytidine triphosphate (CTP) and sialic acid (N-acetylneuraminic acid, Neu5Ac, being the most common form in humans) to produce this compound and pyrophosphate.[3] This reaction is the committed and rate-limiting step in the sialylation pathway, making CMAS a critical control point for regulating the overall level of cellular sialylation.[1]

The subcellular localization of CMAS is a key feature that distinguishes different organisms. In vertebrates, CMAS is uniquely localized to the nucleus, while in bacteria, it is found in the cytoplasm.[2][4] Insect CMAS exhibits diverse localizations, including the Golgi apparatus.[4] This differential localization has important implications for the regulation of sialylation and presents opportunities for the development of selective inhibitors.

Given its central role, it is not surprising that alterations in CMAS expression or activity are associated with various physiological and pathological conditions. Dysregulation of CMAS has been implicated in cancer progression, metastasis, and inflammation, making it an attractive target for therapeutic intervention.[5][6]

Biochemical Properties and Kinetics of CMAS

CMAS is a bi-substrate enzyme that exhibits specificity for both the sialic acid and the nucleotide triphosphate. The enzyme's activity is dependent on the presence of divalent cations, with Mg2+ being the preferred cofactor.

Quantitative Data on CMAS Kinetics

The kinetic parameters of CMAS have been characterized from various species, providing insights into its catalytic efficiency and substrate preferences. Below is a summary of available quantitative data.

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Neisseria meningitidis | Neu5Ac | 0.23 | - | 19.8 | 8.6 x 104 | [7] |

| Neisseria meningitidis | CTP | 0.45 | - | 19.8 | 4.4 x 104 | [7] |

| Homo sapiens (recombinant) | Neu5Ac | 0.58 | - | - | - | [4] |

| Homo sapiens (recombinant) | CTP | 0.87 | - | - | - | [4] |

| Mus musculus (recombinant) | Neu5Ac | 0.34 | - | - | - | |

| Mus musculus (recombinant) | CTP | 0.43 | - | - | - |

Table 1: Kinetic Parameters of this compound Synthetase. This table summarizes the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), catalytic constant (kcat), and catalytic efficiency (kcat/Km) for CMAS from different species with their respective substrates. Note that complete kinetic data is not always available in the literature for all enzymes.

Substrate Specificity

CMAS can utilize different forms of sialic acid, although with varying efficiencies. The most common sialic acid in humans is N-acetylneuraminic acid (Neu5Ac). Another form, N-glycolylneuraminic acid (Neu5Gc), is found in many mammals but not in healthy human tissues. Humans, however, can incorporate dietary Neu5Gc into their glycans, which can elicit an immune response. A third form, deaminoneuraminic acid (KDN), has also been identified.

| Enzyme Source | Substrate | Relative Activity (%) | Reference |

| Neisseria meningitidis | Neu5Ac | 100 | [7] |

| Neisseria meningitidis | Neu5Gc | ~70 | [7] |

| Homo sapiens (recombinant) | Neu5Ac | 100 | [7] |

| Homo sapiens (recombinant) | Neu5Gc | ~85 | [7] |

| Homo sapiens (recombinant) | KDN | ~20 | [7] |

Table 2: Substrate Specificity of this compound Synthetase. This table shows the relative activity of CMAS from different sources with various sialic acid substrates, with the activity towards Neu5Ac set to 100%.

Signaling Pathways and Regulation of CMAS

The expression and activity of CMAS are tightly regulated to ensure appropriate levels of cellular sialylation. This regulation occurs at both the transcriptional and post-translational levels and is influenced by various signaling pathways.

Transcriptional Regulation

The transcriptional regulation of the CMAS gene is complex and appears to be cell-type and context-dependent. Several transcription factors and signaling pathways have been implicated in controlling CMAS expression. For instance, in some cancer cells, oncogenic signaling pathways can lead to the upregulation of CMAS, contributing to the hypersialylated phenotype associated with malignancy.[5]

References

- 1. cosmobio.co.jp [cosmobio.co.jp]

- 2. genecards.org [genecards.org]

- 3. scbt.com [scbt.com]

- 4. CMAS (gene) - Wikipedia [en.wikipedia.org]

- 5. Protein Sialylation Regulates a Gene Expression Signature that Promotes Breast Cancer Cell Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytidine monophosphate N-acetylneuraminic acid synthetase enhances invasion of human triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

Subcellular Localization of CMP-Sialic Acid Synthesis: A Technical Guide

Executive Summary

The biosynthesis of cytidine (B196190) monophosphate (CMP)-sialic acid is a critical prerequisite for the sialylation of glycoproteins and glycolipids, processes integral to cellular communication, immune responses, and pathogenesis. The efficacy of this pathway is profoundly influenced by the spatial segregation of its constituent enzymes and transporters across different subcellular compartments. This technical guide provides an in-depth examination of the subcellular localization of the key enzymatic steps leading to CMP-sialic acid synthesis in vertebrates. It outlines a pathway characterized by cytosolic synthesis of the sialic acid precursor, a unique nuclear activation step, and subsequent transport to the Golgi apparatus for utilization. This document consolidates current knowledge, presents quantitative data, and provides detailed experimental protocols for investigating protein localization, serving as a comprehensive resource for professionals in cellular biology and therapeutic development.

The Spatially Segregated Pathway of this compound Synthesis

The synthesis of this compound is not confined to a single cellular location but is a multi-compartment process. This segregation ensures efficient substrate channeling and regulatory control. The pathway begins in the cytosol, proceeds to the nucleus for the key activation step, and culminates with the transport of the activated sugar into the Golgi apparatus.

Cytosolic Phase: Synthesis of N-acetylneuraminic acid (Neu5Ac)

The initial steps of sialic acid biosynthesis occur in the cytosol. The process is catalyzed by a series of enzymes that convert UDP-N-acetylglucosamine into N-acetylneuraminic acid (sialic acid). The final two enzymes in this cytosolic sequence are:

-

N-acetylneuraminate-9-phosphate synthase (NANS): This enzyme catalyzes the condensation of N-acetylmannosamine 6-phosphate (ManNAc-6-P) and phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminate-9-phosphate (Neu5Ac-9-P)[1][2]. Subcellular localization studies in rat liver have confirmed that NANS is a cytosolic enzyme[3].

-

N-acetylneuraminate-9-phosphatase (NANP): This enzyme performs the subsequent dephosphorylation of Neu5Ac-9-P to yield free sialic acid (Neu5Ac)[4]. Like NANS, NANP is also localized to the cytosolic fraction. Interestingly, studies in knockout cell lines suggest that NANP activity may not be strictly essential, indicating a potential bypass mechanism by other phosphatases[4].

Nuclear Phase: Activation to this compound

Following its synthesis in the cytosol, free sialic acid is transported into the nucleus. This translocation is a prelude to the most distinctive feature of the vertebrate pathway: nuclear activation.

-

This compound Synthetase (CMAS): In a departure from most other sugar-activating enzymes which are cytosolic, the vertebrate CMAS is predominantly localized within the cell nucleus[5]. This enzyme catalyzes the critical reaction between sialic acid and cytidine triphosphate (CTP) to produce this compound, releasing pyrophosphate[6]. The nuclear localization of CMAS has been confirmed through numerous studies, including subcellular fractionation and immunofluorescence microscopy. It is important to note that this localization is not universal across all eukaryotes; for instance, the Drosophila ortholog of CMAS is found in the Golgi apparatus[6].

Transport and Utilization in the Golgi Apparatus

Once synthesized in the nucleus, this compound is exported to the cytosol and then rapidly transported into the lumen of the Golgi apparatus, where it serves as the donor substrate for sialyltransferases.

-

This compound Transporter (CST / SLC35A1): This solute carrier protein is embedded in the Golgi membrane and is responsible for translocating this compound from the cytosol into the Golgi lumen. It functions as an antiporter, exchanging this compound for CMP.

The overall flow of the pathway, highlighting the distinct subcellular compartments, is illustrated in the diagram below.

References

- 1. uniprot.org [uniprot.org]

- 2. Enzyme assay of sialic acid 9-phosphate synthase (SPS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. NANS - Wikipedia [en.wikipedia.org]

- 4. Activity of N-acylneuraminate-9-phosphatase (NANP) is not essential for de novo sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Synthetase: The Point of Constriction in the Sialylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Enzymatic Synthesis of CMP-Sialic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the enzymatic synthesis of Cytidine 5'-monophosphate (CMP)-sialic acid. Sialic acid-containing glycoconjugates are pivotal in numerous biological and pathological processes, making the efficient production of activated sialic acid donors, such as CMP-sialic acid, a critical step for research and therapeutic development.[1][2][3] This document details the core principles of the enzymatic reaction, presents quantitative data from various studies, outlines comprehensive experimental protocols, and provides visual representations of the reaction pathway and experimental workflows. The focus is on the highly efficient and commonly utilized this compound synthetase from Neisseria meningitidis.

Introduction to this compound Synthesis

The activation of sialic acid to its nucleotide sugar donor, this compound, is an essential prerequisite for its transfer onto glycoconjugates by sialyltransferases.[2][4][5] This activation is catalyzed by the enzyme this compound synthetase (CSS), also known as N-acylneuraminate cytidylyltransferase (EC 2.7.7.43).[3][6] The enzyme facilitates the nucleophilic attack of the anomeric hydroxyl group of sialic acid on the α-phosphate of cytidine-5'-triphosphate (B129977) (CTP), resulting in the formation of this compound and the release of pyrophosphate (PPi).[1][3]

The reaction is as follows:

CTP + Sialic Acid ⇌ this compound + PPi

Due to the commercial unavailability and instability of many this compound derivatives, enzymatic synthesis offers a robust and versatile method for their production.[7][8] Recombinant CSS from bacterial sources, particularly Neisseria meningitidis serogroup B (NmCSS), is widely employed due to its high expression levels, stability, broad substrate specificity, and high catalytic efficiency.[1][9] This enzyme can tolerate a variety of modifications on the sialic acid molecule, enabling the synthesis of a diverse library of this compound analogs for various applications in glycobiology and drug discovery.[1][10]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the enzymatic synthesis of this compound.

Table 1: Comparison of Recombinant this compound Synthetases

| Enzyme Source | Expression Level | Specific Activity | Optimal pH | Key Characteristics |

| Neisseria meningitidis | High (up to 175 mg/L)[1] | High (kcat/Km = 86 s⁻¹ mM⁻¹)[1] | 7.0 - 10.0[1] | Excellent for synthetic applications due to high activity and broad substrate specificity.[1] |

| Escherichia coli K1 | Lower than NmCSS | Lower than NmCSS | ~8.5 | Less efficient for preparative synthesis compared to NmCSS.[9] |

| Streptococcus agalactiae | Lower than NmCSS | Lower than NmCSS | ~8.5 | Shows substrate flexibility but is less catalytically efficient than NmCSS.[9] |

Table 2: Typical Reaction Parameters and Conversion Rates

| Parameter | Value | Reference |

| Temperature | 37°C | [7][11] |

| pH | 8.0 - 9.0 | [7] |

| Divalent Cation | MgCl₂ (20-40 mM) | [7][11] |

| Substrate Concentration (Sialic Acid) | ~30 mM | [11] |

| Substrate Concentration (CTP) | ~18 mM | [11] |

| Enzyme Concentration (NmCSS) | ~1 U | [7] |

| Inorganic Pyrophosphatase | ~1 U | [7] |

| Reaction Time | 1 - 4 hours | [11] |

| Conversion Rate | >90% | [11][12] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of this compound.

Expression and Purification of Recombinant NmCSS

The this compound synthetase from Neisseria meningitidis (NmCSS) is commonly expressed in E. coli with a His6-tag for ease of purification.

Protocol:

-

Transformation: Transform E. coli BL21(DE3) cells with a plasmid containing the NmCSS gene.

-

Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells using a microfluidizer or sonication.[1]

-

Clarification: Centrifuge the lysate to pellet the cell debris.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA column. Wash the column with a wash buffer (e.g., lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the His6-tagged NmCSS with an elution buffer containing a higher concentration of imidazole (B134444) (e.g., 250-500 mM).

-

Purity Check: Analyze the purified protein by SDS-PAGE. Purity of >95% is typically achieved.[1]

-

Buffer Exchange: If necessary, exchange the buffer of the purified enzyme to a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5) using dialysis or a desalting column.

Enzymatic Synthesis of this compound

This protocol describes a typical small-scale synthesis of this compound.

Materials:

-

Purified NmCSS

-

Sialic acid

-

Cytidine-5'-triphosphate (CTP) disodium (B8443419) salt

-

Tris-HCl buffer (100 mM, pH 8.8)

-

MgCl₂ solution (1 M)

-

Inorganic pyrophosphatase from Saccharomyces cerevisiae

-

Deionized water

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, dissolve sialic acid (e.g., 0.028 mmol) and CTP (e.g., 0.028 mmol) in Tris-HCl buffer (100 mM, pH 8.8).[7]

-

Add Cofactor: Add MgCl₂ to a final concentration of 20 mM.[7]

-

Add Enzymes: Add purified NmCSS (e.g., 1 U) and inorganic pyrophosphatase (e.g., 1 U) to the reaction mixture.[7] The addition of inorganic pyrophosphatase helps to drive the reaction towards product formation by hydrolyzing the pyrophosphate byproduct.

-

Incubation: Incubate the reaction mixture at 37°C for 1 to 4 hours.[11]

-

Monitoring the Reaction: The progress of the reaction can be monitored by various methods:

-

Thin-Layer Chromatography (TLC): A qualitative method to observe the disappearance of substrates and the appearance of the product.[9]

-

High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the concentration of substrates and products.[11][13]

-

³¹P Nuclear Magnetic Resonance (³¹P NMR): A non-destructive method for in-situ monitoring of phosphorus-containing species like CTP and this compound.[7][14]

-

Purification of this compound

For many applications, the crude reaction mixture containing the synthesized this compound can be used directly after enzyme removal by ultrafiltration.[11] If higher purity is required, the following methods can be employed.

Ethanol (B145695) Precipitation:

-

Adjust the pH of the reaction mixture to between 3 and 6.[11]

-

Add 9 volumes of ice-cold ethanol and incubate at 4°C for 2 hours.[11]

-

Centrifuge to collect the precipitate.

-

Wash the pellet with cold ethanol and then dissolve it in water.

Chromatography:

-

For larger scale purification, chromatography on a hydrophobic styrenic resin like Diaion HP-20 can be effective.[11]

Visualizations

Signaling Pathway

Caption: Enzymatic reaction for this compound synthesis.

Experimental Workflow

Caption: Workflow for this compound synthesis and purification.

Conclusion

The enzymatic synthesis of this compound using recombinant this compound synthetase, particularly from N. meningitidis, is a highly efficient and versatile method. It allows for the production of natural and modified activated sialic acids with high conversion rates. The detailed protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to implement this methodology for their specific needs in glycobiology research and the development of sialic acid-based therapeutics. The adaptability of this enzymatic approach opens avenues for creating novel molecular probes and therapeutic agents.

References

- 1. Catalytic Cycle of Neisseria meningitidis this compound Synthetase Illustrated by High-Resolution Protein Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Synthetase: The Point of Constriction in the Sialylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bacterial this compound synthetases: production, properties, and applications - ProQuest [proquest.com]

- 4. This compound Synthetase: The Point of Constriction in the Sialylation Pathway. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. High-level expression of recombinant Neisseria this compound synthetase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemoenzymatic synthesis of this compound derivatives by a one-pot two-enzyme system: comparison of substrate flexibility of three microbial this compound synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thescipub.com [thescipub.com]

- 12. thescipub.com [thescipub.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

A Researcher's Guide to Natural vs. Synthetic CMP-Sialic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine (B196190) monophosphate-sialic acid (CMP-sialic acid) is the sole activated sugar nucleotide donor for all sialyltransferases, making it an indispensable tool in glycobiology research and the development of sialylated therapeutics.[1] This guide provides a comprehensive technical overview of both naturally and synthetically derived this compound for research applications. It delves into the fundamental differences in their production, purity, stability, and utility in various experimental settings. Detailed experimental protocols and comparative data are presented to assist researchers in making informed decisions for their specific needs.

Introduction to this compound

Sialic acids are a family of nine-carbon carboxylated monosaccharides typically found at the outermost termini of glycan chains on glycoproteins and glycolipids.[2] This terminal position makes them critical mediators of a vast array of biological processes, including cell-cell recognition, host-pathogen interactions, immune responses, and cancer metastasis.[2] The enzymatic transfer of sialic acid to glycoconjugates is catalyzed by a family of enzymes known as sialyltransferases.[3] These enzymes utilize an activated form of sialic acid, cytidine 5'-monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac) or other this compound derivatives, as the donor substrate.[1][4]

The availability of high-quality this compound is therefore a prerequisite for in vitro studies of sialyltransferases, the synthesis of sialylated glycans, and for metabolic glycoengineering experiments.[2][5] Researchers have two primary sources for obtaining this compound: isolation from natural sources (or through enzymatic synthesis mimicking the natural pathway) and complete chemical synthesis. The choice between these sources depends on factors such as required purity, desired quantity, cost, and whether modified sialic acid derivatives are needed.

The Natural Pathway: Biosynthesis of this compound

In vertebrates, the biosynthesis of this compound is a multi-step enzymatic process.[6] The key enzyme responsible for the final activation step is the this compound synthetase (CMAS), also known as CMP-N-acetylneuraminic acid synthetase.[4] This enzyme catalyzes the reaction between cytidine 5'-triphosphate (CTP) and sialic acid to form this compound and pyrophosphate.[4]

Interestingly, in mammalian cells, the CMAS is localized in the nucleus, while most other nucleotide sugar biosynthetic pathways occur in the cytoplasm.[7][8] The synthesized this compound is then transported to the Golgi apparatus, the site of glycan sialylation, by a specific transporter.[4][9] In contrast, bacterial this compound synthetases are found in the cytoplasm.[7][10]

Enzymatic (Chemoenzymatic) Synthesis

Leveraging the natural biosynthetic pathway, the most common method for producing "natural" this compound in the laboratory is through enzymatic or chemoenzymatic synthesis. This approach typically utilizes a recombinant this compound synthetase.[11] Enzymes from various sources, such as Neisseria meningitidis, have been shown to be highly efficient and possess broad substrate specificity, allowing for the synthesis of not only CMP-Neu5Ac but also various modified this compound derivatives.[11]

A common and efficient strategy is the "one-pot" two-enzyme system.[11] This system combines a sialic acid aldolase, which synthesizes sialic acid from N-acetylmannosamine (ManNAc) or its analogs and pyruvate, with a this compound synthetase that then activates the newly formed sialic acid.[11] This method is highly efficient and can be used for the preparative scale synthesis of various this compound analogs.[11]

The Synthetic Route: Chemical Synthesis of this compound

While enzymatic methods are powerful, chemical synthesis offers an alternative route to this compound and its derivatives, providing access to structures that may not be accessible through enzymatic means. Various chemical approaches have been developed, often involving multiple protection and deprotection steps.[3][12] The cycloSal approach, for instance, has been successfully used to prepare monophosphate-linked sugar nucleotides like this compound with high anomeric purity and in good yields.[12]